5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 2-methylphenyl group and a 3-nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide), and halogenating agents (e.g., bromine or chlorine).
Major Products Formed
Reduction: 5-(2-methylphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction performed.
Scientific Research Applications
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with antimicrobial or anticancer activities.
Organic Electronics: Due to its conjugated system, it can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but lacks the 2-methyl group.
5-(2-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the nitro group.
Uniqueness
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the 2-methylphenyl and 3-nitrophenyl groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can enhance its electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-2-3-8-13(10)15-16-14(17-21-15)11-6-4-7-12(9-11)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNMVLXBACXGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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